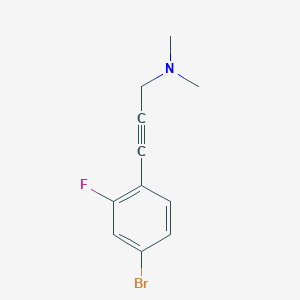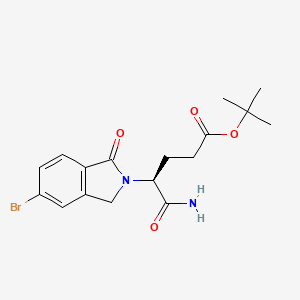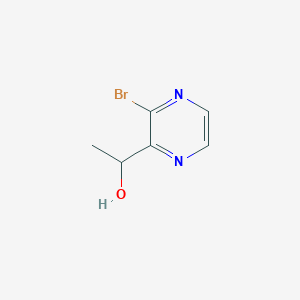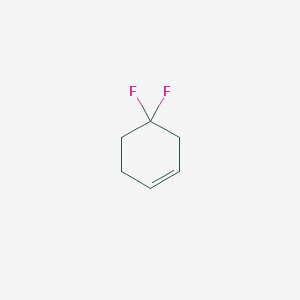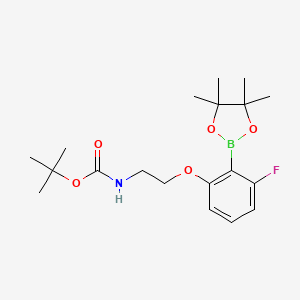
tert-Butyl (2-(3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-(3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate: is a complex organic compound that features a tert-butyl carbamate group, a fluoro-substituted phenoxy group, and a dioxaborolane moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the phenoxy intermediate: This involves the reaction of a fluoro-substituted phenol with an appropriate alkylating agent to introduce the ethyl group.
Introduction of the dioxaborolane group: The phenoxy intermediate is then reacted with a boronic acid derivative under conditions that facilitate the formation of the dioxaborolane ring.
Carbamate formation: Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted phenoxy group.
Coupling Reactions: The dioxaborolane moiety makes it suitable for Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Suzuki-Miyaura Coupling: This reaction often uses palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or DMF.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.
Major Products:
Substitution Reactions: Products depend on the nucleophile used but generally involve the replacement of the fluoro group.
Coupling Reactions: These yield biaryl compounds, which are valuable in pharmaceuticals and materials science.
Hydrolysis: The primary products are the corresponding amine and carbon dioxide.
科学的研究の応用
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the formation of biaryl structures through coupling reactions.
Biology:
Bioconjugation: The carbamate group can be used to link the compound to biomolecules, facilitating studies in biochemistry and molecular biology.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable carbon-carbon bonds.
作用機序
The mechanism by which tert-Butyl (2-(3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate exerts its effects depends on the specific application. In the context of organic synthesis, its reactivity is primarily due to the presence of the dioxaborolane moiety, which facilitates coupling reactions. In biological systems, the carbamate group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function.
類似化合物との比較
- tert-Butyl (5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
- tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Comparison:
- Structural Differences: While these compounds share the dioxaborolane and carbamate groups, they differ in the substituents on the phenyl ring (e.g., chloro, methoxy, fluoro).
- Reactivity: The presence of different substituents can significantly alter the reactivity and the types of reactions these compounds undergo.
- Applications: Each compound may have unique applications based on its specific structure, such as different targets in drug development or varying roles in material synthesis.
特性
分子式 |
C19H29BFNO5 |
|---|---|
分子量 |
381.2 g/mol |
IUPAC名 |
tert-butyl N-[2-[3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]carbamate |
InChI |
InChI=1S/C19H29BFNO5/c1-17(2,3)25-16(23)22-11-12-24-14-10-8-9-13(21)15(14)20-26-18(4,5)19(6,7)27-20/h8-10H,11-12H2,1-7H3,(H,22,23) |
InChIキー |
PCAKWBSTIFEBPL-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)OCCNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


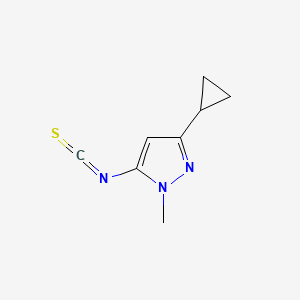
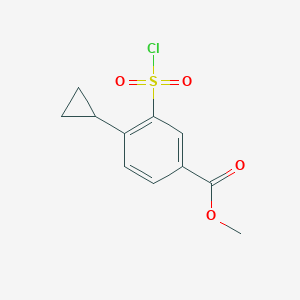
![(2S)-3-[Tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13913898.png)
![Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]-](/img/structure/B13913911.png)
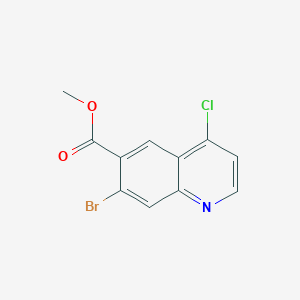
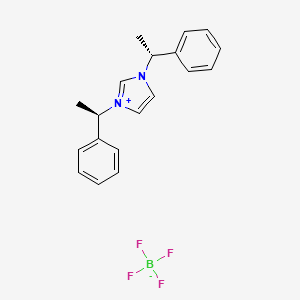
![tert-Butyl (1S,2R,3R,5R)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13913925.png)
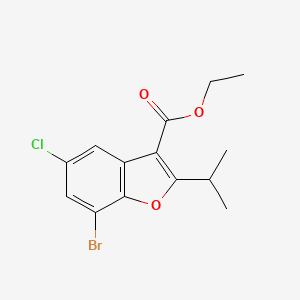
![3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13913945.png)
